molecular formula C10H11NO4 B7817642 3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid

3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid

Cat. No.: B7817642
M. Wt: 209.20 g/mol
InChI Key: KAIDPALCXIWYGN-ONEGZZNKSA-N
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Description

3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, an unsaturated enamide group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid typically involves multiple steps, starting with the preparation of the furan-2-ylprop-2-enamide intermediate This intermediate can be synthesized through a reaction between furan-2-carbaldehyde and an appropriate amine under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of furan-containing compounds. For instance, a study demonstrated that 3-(furan-2-yl)propenoic acid derivatives exhibit significant antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations as low as 64 µg/mL. These findings suggest that compounds like 3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid could serve as lead compounds in the development of new antimicrobial agents .

Synthesis of Bioactive Compounds

The compound can be synthesized through hydroarylation reactions, which are facilitated by superacids like TfOH. This method allows for the introduction of various aryl groups, potentially leading to a library of bioactive compounds. The resulting derivatives may possess enhanced biological activities, making them candidates for further pharmacological evaluations .

Organic Synthesis

Building Block in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, which can lead to the formation of complex molecules. The compound can undergo Friedel-Crafts acylation reactions, enabling the synthesis of more complex aromatic systems .

Chirality and Asymmetric Synthesis

The introduction of chirality at specific positions within the molecule is another critical application. Researchers have developed methods to create asymmetric centers at the C1 position of related compounds, which could lead to enantiomerically enriched products with distinct biological activities. This aspect is particularly relevant in drug development where chirality can influence therapeutic efficacy and safety .

Materials Science

Potential Use in Polymers

The unique chemical structure of this compound suggests potential applications in materials science, particularly in the development of new polymers or copolymers with enhanced properties. The furan moiety can contribute to improved thermal stability and mechanical properties when incorporated into polymer matrices .

Mechanism of Action

3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid can be compared to other similar compounds, such as 3-(furan-2-yl)propionic acid and 3-(furan-2-yl)acrylic acid. While these compounds share structural similarities, this compound is unique due to its additional amide and carboxylic acid groups, which contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-(Furan-2-yl)propionic acid

  • 3-(Furan-2-yl)acrylic acid

  • 3-(Furan-2-yl)butyric acid

  • 3-(Furan-2-yl)valeric acid

Biological Activity

3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies related to this compound.

Synthesis of this compound

The compound can be synthesized through various methods, primarily focusing on the hydroarylation of furan derivatives. A notable synthesis approach involves the reaction of furan-2-carbaldehyde with malonic acid under acidic conditions, yielding various derivatives including 3-(furan-2-yl)-3-phenylpropanoic acid. This method has been optimized for yield and purity, demonstrating significant versatility in producing related compounds .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit considerable antimicrobial activity. For instance, at a concentration of 64 µg/mL, these compounds have shown effectiveness against common pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus. The mechanism is believed to involve disruption of cell wall synthesis or function, although the exact pathways remain to be fully elucidated .

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Candida albicans64 µg/mLEffective against yeast-like fungi
Escherichia coli64 µg/mLEffective against Gram-negative bacteria
Staphylococcus aureus64 µg/mLEffective against Gram-positive bacteria

Anticancer Activity

In addition to antimicrobial properties, studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may inhibit the proliferation of various cancer cell lines. In vitro assays have shown that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways. Further research is required to confirm these effects and elucidate the underlying mechanisms .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of several furan derivatives, including this compound. The study utilized both disk diffusion and broth microdilution methods to assess activity against selected pathogens. Results indicated a significant zone of inhibition for Candida albicans, reinforcing the compound's potential as an antifungal agent .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer properties of furan derivatives. Researchers treated various cancer cell lines with different concentrations of this compound and analyzed cell viability using MTT assays. The results demonstrated a dose-dependent decrease in viability for several cancer types, suggesting that this compound may hold promise as a novel chemotherapeutic agent .

Properties

IUPAC Name

3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(11-6-5-10(13)14)4-3-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,11,12)(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIDPALCXIWYGN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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